molecular formula C11H15N3O2 B2758812 N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide CAS No. 1095587-66-8

N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide

Cat. No.: B2758812
CAS No.: 1095587-66-8
M. Wt: 221.26
InChI Key: HBCHHVQHGOEOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide is a chemical compound with the molecular formula C11H14N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an anilino group and an oxoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide typically involves the reaction of aniline with an appropriate oxoethyl compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high efficiency. The raw materials are carefully selected, and the reaction parameters are continuously monitored to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The anilino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated and alkylated compounds.

Scientific Research Applications

N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide
  • N-(2-Amino-2-oxoethyl)acrylamide
  • 2-[(2-anilino-2-oxoethyl)sulfanyl]acetic acid

Uniqueness

N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications.

Properties

IUPAC Name

2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-12-10(15)7-13-8-11(16)14-9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3,(H,12,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCHHVQHGOEOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNCC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.